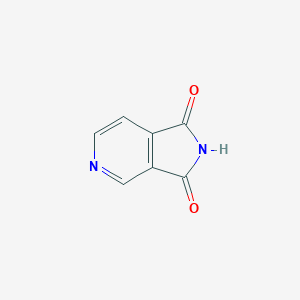

3,4-Pyridinedicarboximide

Description

The exact mass of the compound 3,4-Pyridinedicarboximide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524479. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Pyridinedicarboximide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Pyridinedicarboximide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSABZBUTDSWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196891 | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-01-1 | |

| Record name | 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchomeronimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Pyridinedicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHOMERONIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0F2A90A07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Pyridinedicarboximide from 3,4-Pyridinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-pyridinedicarboximide, a valuable heterocyclic compound, from its precursor, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid). This document details the core chemical transformation, experimental protocols, and relevant data to support research and development in medicinal chemistry and materials science.

Introduction

3,4-Pyridinedicarboximide and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this imide from the corresponding dicarboxylic acid is a fundamental transformation, typically achieved through the reaction with a nitrogen source followed by cyclization. This guide focuses on the most common and practical methods for this conversion.

Core Synthesis Pathway

The primary synthetic route involves the reaction of 3,4-pyridinedicarboxylic acid with a nitrogen source, such as urea or ammonia, followed by thermal dehydration to form the cyclic imide.

Reaction Scheme:

Caption: General reaction pathway for the synthesis of 3,4-pyridinedicarboximide.

This reaction proceeds through the formation of an intermediate diammonium salt or a related adduct, which upon heating, undergoes intramolecular cyclization with the elimination of water to yield the stable five-membered imide ring.

Experimental Protocols

Method 1: Thermal Condensation with Urea

This method is analogous to the well-established synthesis of other cyclic imides, such as phthalimide and glutarimide.

Procedure:

-

Mixing of Reactants: In a suitable reaction vessel (e.g., a round-bottom flask), thoroughly mix 3,4-pyridinedicarboxylic acid and urea in a solid state. A slight excess of urea (e.g., 1.1 to 1.5 molar equivalents) is often used to ensure complete reaction.

-

Heating: Heat the mixture gently at first and then raise the temperature to the melting point of the mixture. The reaction is typically conducted at a temperature range of 130-190 °C. The exact temperature and reaction time will need to be optimized. The progress of the reaction can be monitored by the evolution of ammonia and carbon dioxide.

-

Work-up and Purification: After the reaction is complete (as indicated by the cessation of gas evolution), the reaction mixture is cooled to room temperature. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure 3,4-pyridinedicarboximide.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the product.

Table 1: Properties of 3,4-Pyridinedicarboxylic Acid

| Property | Value |

| CAS Number | 490-11-9 |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 266-270 °C (decomposes) |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and ethanol |

Table 2: Properties of 3,4-Pyridinedicarboximide

| Property | Value |

| CAS Number | 4664-01-1 |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol |

| Appearance | Solid (expected) |

| Melting Point | Not available in searched literature |

| Solubility | Expected to be soluble in polar organic solvents |

Experimental Workflow and Logic

The synthesis of 3,4-pyridinedicarboximide from its dicarboxylic acid precursor follows a logical progression of chemical transformations.

Caption: Logical workflow for the synthesis of 3,4-pyridinedicarboximide.

This workflow highlights the key stages of the synthesis, from the initial mixing of reactants to the final purification of the desired product. The formation of a transient intermediate is a critical step leading to the final cyclized imide.

Conclusion

The synthesis of 3,4-pyridinedicarboximide from 3,4-pyridinedicarboxylic acid is a straightforward and efficient transformation that is crucial for the development of novel compounds in the pharmaceutical and material science sectors. The thermal condensation with urea represents a practical and scalable method for this conversion. Further optimization of reaction conditions may be necessary to achieve high yields and purity, and standard analytical techniques should be employed to characterize the final product thoroughly. This guide provides a solid foundation for researchers to undertake this synthesis in their laboratories.

3,4-Pyridinedicarboximide chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 3,4-Pyridinedicarboximide, also known by its synonym Cinchomeronimide. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details its chemical identity, physicochemical properties, and relevant experimental procedures.

Chemical Identity and Structure

3,4-Pyridinedicarboximide is a heterocyclic organic compound featuring a pyridine ring fused to a succinimide ring system.

-

IUPAC Name: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione

-

Synonyms: Cinchomeronimide, 3,4-Pyridinecarboximide, 4-Azaphthalimide[1]

-

CAS Number: 4664-01-1[1]

-

SMILES: O=C1NC(C2=C1C=CN=C2)=O[2]

The chemical structure of 3,4-Pyridinedicarboximide is visualized below.

Caption: Chemical structure of 3,4-Pyridinedicarboximide.

Physicochemical and Computational Data

A summary of the key quantitative properties of 3,4-Pyridinedicarboximide is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Physical Description | White to light brown crystalline powder | [1][3] |

| Melting Point | 232-235 °C | [1][3] |

| Boiling Point | 429.92 °C (Predicted) | [1] |

| Density | ~1.5 g/cm³ (Predicted) | [1] |

| pKa | 7.80 ± 0.20 (Predicted) | [3] |

| LogP | -0.0348 | [2] |

| Topological Polar Surface Area (TPSA) | 59.06 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols

While specific protocols for the direct synthesis of 3,4-Pyridinedicarboximide are not extensively detailed in readily available literature, a common synthetic route involves the dehydration of its corresponding dicarboxylic acid, 3,4-Pyridinedicarboxylic acid (also known as Cinchomeronic acid).

A. Synthesis of Precursor: 3,4-Pyridinedicarboxylic Acid

A documented method for synthesizing the precursor, 3,4-Pyridinedicarboxylic acid, involves the oxidation of isoquinoline.[4]

-

Reactants: Isoquinoline, Oxone, Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), 96% Sulfuric acid, Tetrabutylammonium bromide.

-

Procedure:

-

To a reaction vessel containing 30 g of water, add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline with stirring.

-

Heat the mixture to 60 °C.

-

Add 20 g of Oxone in batches to the reaction mixture.

-

Maintain the reaction at this temperature and allow it to incubate for 16 hours.

-

After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.

-

Slowly add concentrated ammonia dropwise while stirring to adjust the pH to a range of 0.6 to 1.

-

Continue stirring for an additional hour, then collect the precipitate by suction filtration.

-

Dry the solid to yield 3,4-Pyridinedicarboxylic acid. The reported yield from this procedure is 71%.[4]

-

B. General Procedure for Imide Formation

The conversion of the resulting 3,4-Pyridinedicarboxylic acid to 3,4-Pyridinedicarboximide can be achieved through thermal dehydration, often in the presence of a dehydrating agent or by heating with urea or ammonia. A general protocol, which may require optimization, is as follows:

-

Reactants: 3,4-Pyridinedicarboxylic acid, Urea (or another nitrogen source).

-

Procedure:

-

Combine 3,4-Pyridinedicarboxylic acid with an equimolar or slight excess of urea in a reaction vessel.

-

Heat the mixture to a temperature above the melting point of the dicarboxylic acid (typically 150-250 °C).

-

Maintain the temperature until the evolution of water and carbon dioxide ceases, indicating the completion of the reaction.

-

Cool the reaction mixture and purify the resulting crude product by recrystallization from an appropriate solvent (e.g., ethanol, water, or acetic acid) to obtain pure 3,4-Pyridinedicarboximide.

-

The logical workflow for the synthesis is depicted in the diagram below.

Caption: Synthesis workflow for 3,4-Pyridinedicarboximide.

Potential Research Applications and Biological Activity

While extensive biological data for 3,4-Pyridinedicarboximide is limited, the broader class of pyridine carboxamides and related heterocyclic structures are of significant interest in medicinal chemistry and materials science.

-

Medicinal Chemistry: The pyrrolo[3,4-c]pyridine core is a scaffold found in compounds with a wide range of pharmacological properties.[5] Studies on derivatives have shown potential analgesic, sedative, anti-HIV, antimycobacterial, and antitumor activities.[5] Furthermore, other pyridine carboxamide derivatives have been investigated as potential antifungal agents, acting as succinate dehydrogenase inhibitors, and have shown antimalarial activity.[6][7] These findings suggest that 3,4-Pyridinedicarboximide could serve as a valuable starting point or fragment for the development of novel therapeutic agents.

-

Coordination Chemistry and Materials Science: The presence of nitrogen and oxygen atoms makes this molecule a potential ligand for forming coordination complexes with metal ions. Such complexes can have applications in catalysis or the development of novel materials like metal-organic frameworks (MOFs). Related dicarboxamide compounds are noted for their utility in coordination chemistry.[8]

References

- 1. 3,4-Pyridinecarboximide | CAS 4664-01-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemscene.com [chemscene.com]

- 3. 3,4-PYRIDINEDICARBOXIMIDE CAS#: 4664-01-1 [m.chemicalbook.com]

- 4. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. falciparum transporter ABCI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic and Structural Analysis of 3,4-Pyridinedicarboximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pyridinedicarboximide, a heterocyclic compound featuring a pyridine ring fused to a succinimide moiety, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including analgesic, sedative, and potential enzymatic inhibitory properties. A thorough understanding of its spectroscopic and structural characteristics is paramount for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for 3,4-pyridinedicarboximide and its precursors, outlines relevant experimental protocols, and explores a potential biological signaling pathway influenced by its derivatives.

Synthesis and Spectroscopic Characterization

The synthesis of 3,4-pyridinedicarboximide typically proceeds through the thermal or chemical dehydration of its precursor, 3,4-pyridinedicarboxylic acid. This transformation results in the formation of the characteristic five-membered imide ring.

Experimental Protocols

Synthesis of 3,4-Pyridinedicarboxylic Acid: A common synthetic route involves the oxidation of a suitable pyridine derivative, such as quinoline. A typical procedure would involve the following steps:

-

Oxidation: Quinoline is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is heated under reflux for several hours.

-

Work-up: After the reaction is complete, the excess oxidizing agent is neutralized, and the manganese dioxide byproduct is removed by filtration.

-

Acidification: The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the 3,4-pyridinedicarboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.

General Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as potassium bromide (KBr) pellets or analyzed as a mull.

-

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition.

Spectroscopic Data

The following tables summarize the spectroscopic data for 3,4-pyridinedicarboxylic acid, which serves as a valuable reference for predicting the spectral features of 3,4-pyridinedicarboximide.

Table 1: ¹H NMR Spectroscopic Data of 3,4-Pyridinedicarboxylic Acid

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.95 | d | 4.8 |

| H-5 | 7.85 | d | 4.8 |

| H-6 | 8.70 | s | - |

| COOH | 13.5 (broad s) | s | - |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 3,4-Pyridinedicarboxylic Acid

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.2 |

| C-3 | 140.5 |

| C-4 | 128.8 |

| C-5 | 124.5 |

| C-6 | 153.7 |

| C=O (3-COOH) | 167.1 |

| C=O (4-COOH) | 166.8 |

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands for 3,4-Pyridinedicarboxylic Acid and Expected Bands for 3,4-Pyridinedicarboximide

| Functional Group | 3,4-Pyridinedicarboxylic Acid (cm⁻¹) | 3,4-Pyridinedicarboximide (Expected, cm⁻¹) | Vibration |

| O-H (Carboxylic Acid) | 3400-2400 (broad) | - | Stretching |

| N-H (Imide) | - | ~3200 | Stretching |

| C=O (Carboxylic Acid) | ~1700 | - | Stretching |

| C=O (Imide, Asymmetric) | - | ~1770 | Stretching |

| C=O (Imide, Symmetric) | - | ~1710 | Stretching |

| C=N, C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |

Mass Spectrometry of N-Substituted 3,4-Pyridinedicarboximides: Studies on N-substituted 3,4-pyridinedicarboximides have shown characteristic fragmentation patterns under electron impact mass spectrometry. The primary fragmentation often involves the cleavage of the substituent at the imide nitrogen, followed by fragmentation of the pyridine ring. The molecular ion peak is typically observed, and its fragmentation can provide valuable structural information. For the unsubstituted 3,4-pyridinedicarboximide, the molecular ion peak would be expected at m/z 148.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of 3,4-pyridinedicarboximide.

Caption: Workflow for the synthesis and spectroscopic analysis of 3,4-pyridinedicarboximide.

Potential Biological Signaling Pathway

Derivatives of 3,4-pyridinedicarboximide, particularly those belonging to the pyrrolo[3,4-c]pyridine class, have shown promising analgesic effects. While the precise mechanism for the parent compound is not elucidated, studies on its derivatives suggest a potential interaction with multiple pain modulation pathways. The analgesic effects of some derivatives have been found to be independent of the opioid system, pointing towards involvement of adenosinergic and nitrergic pathways.

The following diagram illustrates a hypothetical signaling cascade that could be modulated by 3,4-pyridinedicarboximide derivatives, leading to an analgesic outcome.

Caption: A hypothetical signaling pathway illustrating the potential analgesic mechanism of 3,4-pyridinedicarboximide derivatives.

Conclusion

An In-depth Technical Guide to the Solubility of 3,4-Pyridinedicarboximide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Pyridinedicarboximide. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for accurate solubility determination, and a discussion of the general solubility trends for structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals working with 3,4-Pyridinedicarboximide, enabling them to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction to 3,4-Pyridinedicarboximide

3,4-Pyridinedicarboximide is a heterocyclic organic compound incorporating a pyridine ring fused to a dicarboximide functional group. The presence of both the aromatic pyridine ring and the polar imide group imparts a unique combination of physicochemical properties that influence its behavior in various solvent systems. Understanding its solubility is critical for a wide range of applications, including its use as a building block in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure:

Solubility Profile of 3,4-Pyridinedicarboximide

The following table summarizes the expected qualitative solubility of 3,4-Pyridinedicarboximide in a selection of common organic solvents based on general principles and data for structurally similar compounds.

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Water | Protic, Polar | Low | The non-polar pyridine ring and the overall molecular structure likely limit solubility despite the presence of polar functional groups capable of hydrogen bonding. |

| Methanol | Protic, Polar | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the imide and pyridine nitrogen, facilitating dissolution. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond are expected to lead to good solubility. |

| Acetone | Aprotic, Polar | Soluble | The polarity of acetone allows for dipole-dipole interactions with the polar functional groups of the solute. |

| Dichloromethane (DCM) | Aprotic, Non-polar | Sparingly Soluble to Soluble | The ability of DCM to dissolve a wide range of organic compounds suggests at least moderate solubility. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with imide functionalities.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Similar to DMF, DMSO is a highly polar aprotic solvent with excellent solvating power for many organic molecules, including polyimides.[1][2] |

| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | THF's polarity and its ability to act as a Lewis base should enable it to effectively solvate 3,4-Pyridinedicarboximide. |

| Toluene | Aprotic, Non-polar | Sparingly Soluble | The significant difference in polarity between the non-polar toluene and the polar functional groups of the solute likely results in limited solubility. |

| Hexane | Aprotic, Non-polar | Insoluble | The highly non-polar nature of hexane makes it a poor solvent for the relatively polar 3,4-Pyridinedicarboximide. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 3,4-Pyridinedicarboximide requires standardized and reproducible experimental methods. The following are detailed protocols for two common and effective techniques.

Gravimetric Method

This method directly measures the mass of the solute that dissolves in a given amount of solvent to form a saturated solution at a specific temperature.[3][4]

Objective: To determine the mass of 3,4-Pyridinedicarboximide that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

-

3,4-Pyridinedicarboximide (high purity)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Pyridinedicarboximide to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. Alternatively, a rotary evaporator can be used.

-

Once the majority of the solvent is removed, place the dish in an oven at a temperature below the melting point of 3,4-Pyridinedicarboximide to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation:

-

Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Volume of solvent (V_solvent): The initial volume of the filtered supernatant.

-

Solubility: Can be expressed in various units, such as g/100 mL (m_solute / V_solvent) * 100 or mol/L (by converting the mass of the solute to moles).

UV/Vis Spectrophotometry Method

This method is suitable if 3,4-Pyridinedicarboximide exhibits a characteristic absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that wavelength range.[5][6]

Objective: To determine the concentration of 3,4-Pyridinedicarboximide in a saturated solution by measuring its absorbance.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

3,4-Pyridinedicarboximide (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 3,4-Pyridinedicarboximide of a known concentration in the chosen solvent.

-

Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) for 3,4-Pyridinedicarboximide by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or have a y-intercept close to zero). Determine the equation of the line (y = mx + c).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 3,4-Pyridinedicarboximide in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Use the equation of the calibration curve (y = mx + c) to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 3,4-Pyridinedicarboximide in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[7][8] It is crucial to control the temperature during solubility experiments.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant.[9] Polar solvents are generally better at dissolving polar molecules, while non-polar solvents are more effective for non-polar molecules. The dual nature of 3,4-Pyridinedicarboximide suggests that solvents with intermediate to high polarity will be most effective.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities, such as the imide group in 3,4-Pyridinedicarboximide.

-

Crystalline Structure: The lattice energy of the solid-state 3,4-Pyridinedicarboximide will affect its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.

Experimental Workflow and Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound like 3,4-Pyridinedicarboximide.

Caption: A general workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for 3,4-Pyridinedicarboximide in common organic solvents is not extensively documented, this technical guide provides a foundational understanding of its expected solubility behavior based on its chemical structure. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometry methods offer robust approaches for researchers to accurately determine the solubility in their specific solvent systems of interest. By considering the factors influencing solubility and employing these rigorous experimental techniques, scientists and drug development professionals can effectively work with 3,4-Pyridinedicarboximide in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 3,4-Pyridinedicarboximide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-pyridinedicarboximide core, also known as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in a variety of disease areas, including oncology, inflammation, infectious diseases, and pain management. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Synthesis Strategies

The synthesis of 3,4-pyridinedicarboximide and its N-substituted derivatives typically involves a multi-step process. A common strategy begins with the preparation of the core imide ring system, which can then be functionalized at the nitrogen atom to generate a diverse library of compounds.

General Synthesis of 2-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

A versatile method for introducing substituents at the 2-position involves the reaction of the parent 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with a suitable alkylating or arylating agent. For instance, the synthesis of 2-(2-bromoethyl) derivatives can be achieved through the following procedure:

To a solution of the starting 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in anhydrous acetonitrile, anhydrous potassium carbonate is added, and the mixture is refluxed. Subsequently, an excess of 1,2-dibromoethane is added, and the reaction is refluxed for an extended period. After cooling and filtration of inorganic salts, the solvent is evaporated, and the crude product is purified by crystallization.[1]

Similarly, N-aryl derivatives can be synthesized through various condensation reactions, often catalyzed by a base, between the pyridinedicarboximide and an appropriate aryl halide or amine.

Biological Activities and Quantitative Data

Derivatives of 3,4-pyridinedicarboximide have exhibited a remarkable range of pharmacological effects. The following sections summarize the key findings and present quantitative data in a structured format.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 3,4-pyridinedicarboximide derivatives against a panel of human cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Table 1: Anticancer Activity of 3,4-Pyridinedicarboximide Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine Derivative 9a | HeLa (Cervical Cancer) | MTT | 2.59 | [2] |

| Pyrazolo[3,4-b]pyridine Derivative 14g | MCF-7 (Breast Cancer) | MTT | 4.66 | [2] |

| Pyrazolo[3,4-b]pyridine Derivative 14g | HCT-116 (Colon Cancer) | MTT | 1.98 | [2] |

| Various Pyridine Derivatives | Various | MTT | 0.009 - 2.195 | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds have been demonstrated in both in vitro and in vivo models. Inhibition of cyclooxygenase (COX) enzymes is one of the proposed mechanisms.

Table 2: Anti-inflammatory Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

| Compound ID | Assay | Endpoint | Activity | Reference |

| DSZ 1 & DSZ 3 | Carrageenan-induced paw edema | Edema Reduction | Significant | [4] |

| DSZ 1 & DSZ 3 | LPS-activated RAW 264.7 cells | COX-2 Level | Reduced | [4] |

Antimicrobial Activity

Several derivatives have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 3: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Microbial Strain | MIC (µM/mL) | Reference |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | E. coli | 1.9 | [5] |

| INH-based compounds | M. tuberculosis H37Rv | 0.125 - 250 | [6] |

Analgesic Activity

Significant analgesic effects have been observed for 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in various pain models.

Table 4: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

| Compound ID | Pain Model | ED50 (mg/kg) | Reference |

| Imide 9 | Writhing Test | 3.25 | [1] |

| Imide 11 | Writhing Test | 3.67 | [1] |

| Various Imides (8-15) | Writhing Test | 3.25 - 19.2 | [1] |

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3,4-pyridinedicarboximide derivatives stem from their interaction with various cellular targets and signaling pathways.

PARP Inhibition in Cancer

A significant mechanism of anticancer action for certain pyridine-based compounds is the inhibition of PARP enzymes. PARP plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these compounds lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), ultimately triggering apoptosis. This concept is known as synthetic lethality.

Caption: Mechanism of PARP Inhibition by 3,4-Pyridinedicarboximide Derivatives.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are likely mediated through the modulation of key inflammatory signaling pathways. While direct evidence for 3,4-pyridinedicarboximide derivatives is still emerging, related pyridine compounds have been shown to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and enzymes like COX-2.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 3,4-Pyridinedicarboximide: A Technical Guide to a Versatile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 3,4-pyridinedicarboximide core, a pyridine ring fused with a succinimide moiety, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a focal point for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of 3,4-pyridinedicarboximide and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Introduction to the 3,4-Pyridinedicarboximide Scaffold

3,4-Pyridinedicarboximide, also known as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione or cinchomeronimide, is a heterocyclic compound that serves as a versatile starting point for the synthesis of a wide array of biologically active molecules. The presence of the pyridine ring imparts properties such as hydrogen bonding capabilities and the potential for π-π stacking interactions, while the imide group offers sites for substitution to modulate pharmacokinetic and pharmacodynamic properties. This scaffold has been explored for its potential in treating a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Synthesis of 3,4-Pyridinedicarboximide Derivatives

The synthesis of 3,4-pyridinedicarboximide and its derivatives typically begins with 3,4-pyridinedicarboxylic acid. A common synthetic route involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or a primary amine, often in the presence of a dehydrating agent, to form the imide ring. Further modifications can be made to the nitrogen of the imide and at various positions on the pyridine ring to generate a library of derivatives with diverse biological activities.

Key Biological Activities and Therapeutic Potential

Derivatives of the 3,4-pyridinedicarboximide scaffold have demonstrated significant potential across several therapeutic areas. The following sections detail the key findings, including available quantitative data for representative derivatives. It is important to note that while the core scaffold is of great interest, much of the specific biological data has been generated for its N-substituted derivatives.

PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality. The 3,4-pyridinedicarboximide scaffold has been investigated as a potential pharmacophore for the design of novel PARP inhibitors.

Table 1: PARP1 Inhibitory Activity of Representative Pyridine Carboxamide Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Reference |

| Thieno[3,4-d]imidazole-4-carboxamides | Compound 16l | PARP-1 | Data not explicitly provided but noted as most potent | [1] |

| Azaindole derivatives | Not specified | PARP-1 | Active | [2] |

Note: The data presented is for derivatives and not the parent 3,4-pyridinedicarboximide scaffold.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The 3,4-pyridinedicarboximide scaffold has been explored for its anti-inflammatory properties, with studies suggesting that its derivatives can modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to reduce the levels of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in lipopolysaccharide (LPS)-activated cells[3][4].

Table 2: Anti-inflammatory Activity of Representative 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

| Compound | Assay | Result | Reference |

| DSZ 1 and DSZ 3 | Reduced COX-2 levels in LPS-activated RAW 264.7 cells | Significant reduction | [3] |

| 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione | In vivo anti-inflammatory activity | 26% activity at 50 mg/kg | [4] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of 3,4-pyridinedicarboximide have shown promise in this area, with activity reported against various bacteria and fungi.

A notable area of investigation is the antimycobacterial activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which have been found to target mycobacterial respiration[5][6].

Table 3: Antimicrobial Activity of a Representative 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative

| Compound | Target Organism | MIC (µM) | Reference |

| 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Mycobacterium tuberculosis | 0.065 | [5] |

Antiviral Activity

The pyridine nucleus is a common feature in many antiviral drugs. While extensive data on the antiviral properties of the parent 3,4-pyridinedicarboximide is limited, related pyridine derivatives have demonstrated activity against viruses such as HIV by interfering with viral transactivation through the NF-κB pathway[7]. Some pyrazolo[3,4-d]pyrimidine nucleoside analogs have also shown broad-spectrum antiviral activity[1].

Signaling Pathways and Mechanisms of Action

The biological effects of 3,4-pyridinedicarboximide derivatives are mediated through their interaction with various cellular targets and signaling pathways.

PARP1 Inhibition and DNA Repair

As PARP inhibitors, derivatives of 3,4-pyridinedicarboximide are thought to bind to the nicotinamide-binding domain of PARP1, competing with the natural substrate NAD+. This inhibition of PARP's catalytic activity prevents the synthesis of poly(ADP-ribose) chains, which are critical for the recruitment of DNA repair proteins to sites of single-strand breaks. In cancer cells with homologous recombination deficiencies, these unrepaired single-strand breaks are converted to cytotoxic double-strand breaks during replication, leading to cell death.

Modulation of the NF-κB Inflammatory Pathway

The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators like cytokines and chemokines. The exact mechanism by which 3,4-pyridinedicarboximide derivatives may inhibit this pathway is still under investigation but could involve targeting upstream kinases or preventing the nuclear translocation of NF-κB subunits.

Experimental Protocols

This section provides generalized protocols for key assays relevant to the evaluation of 3,4-pyridinedicarboximide derivatives. These should be optimized for specific experimental conditions.

PARP1 Inhibition Assay (Fluorometric)

This assay measures the inhibition of PARP1 activity by quantifying the consumption of NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., histone-induced)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer

-

Test compound (3,4-pyridinedicarboximide derivative)

-

PARP inhibitor control (e.g., Olaparib)

-

Fluorometric detection reagent (e.g., a reagent that detects remaining NAD+)

-

96-well black microplate

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in PARP assay buffer.

-

In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound or control.

-

Add the PARP1 enzyme to initiate the reaction, except in the no-enzyme control wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the β-NAD+ to all wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature.

-

Add the fluorometric detection reagent according to the manufacturer's instructions.

-

Incubate in the dark for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the IC50 value for the test compound.

References

- 1. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Pyridinedicarboximide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pyridinedicarboximide, also known as cinchomeronimide, is a heterocyclic compound featuring a pyridine ring fused to a succinimide moiety. This unique structural scaffold has garnered significant attention in organic synthesis, serving as a versatile building block for the construction of a diverse array of complex molecules with notable applications in medicinal chemistry, materials science, and agrochemicals. The presence of the pyridine nitrogen atom imparts distinct electronic properties and potential for coordination chemistry, while the imide functionality offers sites for nucleophilic attack and N-substitution, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 3,4-pyridinedicarboximide, complete with experimental protocols and data presented for easy reference.

Physicochemical and Spectroscopic Properties

3,4-Pyridinedicarboximide is typically a white to off-white crystalline solid. A summary of its key physical and computational properties is presented in Table 1.

Table 1: Physicochemical Properties of 3,4-Pyridinedicarboximide

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| Melting Point | 230-232 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| TPSA (Topological Polar Surface Area) | 59.06 Ų | [1] |

| logP | -0.0348 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Table 2: Spectroscopic Data for 3,4-Pyridinedicarboximide and its Precursor

| Data Type | 3,4-Pyridinedicarboxylic Acid | 3,4-Pyridinedicarboximide (Expected/Related Compounds) | Reference |

| ¹H NMR | δ (ppm): 8.9 (s, 1H), 8.6 (d, 1H), 7.8 (d, 1H) | δ (ppm): ~9.0 (s, 1H, H-2), ~8.8 (d, 1H, H-6), ~7.9 (d, 1H, H-5), ~11.0 (br s, 1H, NH) | [3] |

| ¹³C NMR | δ (ppm): ~167 (C=O), ~153 (C-3), ~150 (C-6), ~140 (C-2), ~128 (C-5), ~125 (C-4) | δ (ppm): ~165 (C=O), ~155 (C-3a), ~152 (C-7a), ~142 (C-2), ~130 (C-5), ~128 (C-4) | [3] |

| IR (cm⁻¹) | ~3400 (O-H), ~1700 (C=O), ~1600 (C=N) | ~3200 (N-H), ~1750, ~1700 (C=O, asymm/symm), ~1600 (C=N) | [4] |

Synthesis of 3,4-Pyridinedicarboximide

The most common and practical approach to the synthesis of 3,4-pyridinedicarboximide involves the cyclization of its corresponding dicarboxylic acid or diamide. Two primary methods are detailed below.

Method 1: From 3,4-Pyridinedicarboxylic Acid and Urea

This method provides a direct and efficient route to the imide through a reaction with urea, which serves as a source of ammonia and a dehydrating agent at elevated temperatures.

Experimental Protocol:

-

Mixing of Reactants: In a round-bottom flask, thoroughly mix 3,4-pyridinedicarboxylic acid (1 equivalent) and urea (2-3 equivalents).

-

Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 130-140 °C. The mixture will melt and effervescence (evolution of CO₂ and NH₃) will be observed.

-

Reaction Monitoring: Maintain the temperature and continue heating for 2-3 hours, or until the effervescence ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The solidified mass is then triturated with water to remove any unreacted urea and other water-soluble byproducts.

-

Purification: The crude 3,4-pyridinedicarboximide is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Method 2: Thermal Dehydration of 3,4-Pyridinedicarboxamide

This two-step process involves the initial formation of the diamide from the dicarboxylic acid, followed by thermal cyclization to the imide.

Experimental Protocol:

Step 1: Synthesis of 3,4-Pyridinedicarboxamide [2]

-

Amidation: 3,4-Pyridinedicarboxylic acid is reacted with an excess of aqueous ammonia or an amine in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.[2]

-

Isolation: The resulting 3,4-pyridinedicarboxamide is isolated by filtration and washed.

Step 2: Thermal Cyclization

-

Heating: The dry 3,4-pyridinedicarboxamide is placed in a flask and heated to its melting point (around 180 °C) or slightly above.[2]

-

Cyclization: The molten diamide is heated for a period until the evolution of ammonia ceases, indicating the completion of the cyclization to the imide.

-

Purification: The resulting crude 3,4-pyridinedicarboximide is cooled, solidified, and then purified by recrystallization.

Reactivity and Synthetic Applications

The reactivity of 3,4-pyridinedicarboximide is characterized by the interplay of the pyridine ring and the imide functionality. The electron-withdrawing nature of the imide group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The imide N-H proton is acidic and can be readily deprotonated to generate a nucleophilic nitrogen anion, which is a key feature for its use as a building block.

N-Functionalization Reactions

The imide nitrogen can be functionalized with a variety of electrophiles, such as alkyl halides, to introduce diverse substituents. This N-alkylation is a fundamental transformation for modifying the properties of the molecule.

Experimental Protocol for N-Alkylation:

-

Deprotonation: To a solution of 3,4-pyridinedicarboximide (1 equivalent) in a polar aprotic solvent like DMF, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 equivalents). The mixture is stirred at room temperature to form the corresponding anion.

-

Alkylation: The alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or heated, depending on the reactivity of the electrophile, until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Use in the Synthesis of Bioactive Molecules

3,4-Pyridinedicarboximide serves as a valuable precursor for the synthesis of aza-analogs of bioactive molecules, such as thalidomide. These analogs are of interest in drug discovery for their potential immunomodulatory and anti-cancer properties.[4][5]

Applications in Materials Science

The rigid, planar structure and the presence of heteroatoms make 3,4-pyridinedicarboximide and its derivatives promising candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The pyridine moiety can facilitate electron transport, while modifications to the imide part can tune the photophysical properties.[6]

References

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Pyridinedicarboximide: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pyridinedicarboximide, also known as cinchomeronimide, is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a hydrogen-bond donor and acceptor system make it a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 3,4-pyridinedicarboximide and its derivatives. Detailed experimental protocols for its synthesis, quantitative data on its physicochemical and biological properties, and visualizations of key signaling pathways in which its derivatives are involved are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

In modern research, 3,4-pyridinedicarboximide serves as a crucial building block in the synthesis of more complex molecules with diverse biological activities. Its derivatives have shown promise as antifungal agents, anti-malarial compounds, and inhibitors of various enzymes, highlighting the therapeutic potential of this scaffold.

Physicochemical Properties

3,4-Pyridinedicarboximide is a white to light brown crystalline powder. Its chemical structure consists of a pyridine ring fused with a five-membered imide ring. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 148.12 g/mol | --INVALID-LINK-- |

| Melting Point | 232-235 °C | chemical-suppliers.com |

| Boiling Point (Predicted) | 429.92 °C | chemical-suppliers.com |

| Density (Predicted) | ~1.5 g/cm³ | chemical-suppliers.com |

| LogP | -0.0348 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 59.06 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| CAS Number | 4664-01-1 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline

A common precursor for the synthesis of 3,4-pyridinedicarboximide is 3,4-pyridinedicarboxylic acid. One established method for its synthesis involves the oxidation of isoquinoline.

Materials:

-

Water

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

96% Sulfuric acid (H₂SO₄)

-

Tetrabutylammonium bromide

-

Isoquinoline

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Concentrated ammonia (NH₃)

Procedure:

-

Into a reaction kettle, add 30 g of water, 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline.

-

Begin stirring and raise the temperature of the mixture.

-

When the reaction temperature reaches 60 °C, add 20 g of oxone in batches.

-

After the addition of oxone is complete, incubate the reaction for 16 hours.

-

After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.

-

Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.

-

Continue stirring for 1 hour.

-

Collect the precipitate by suction filtration and dry to obtain 3,4-pyridinedicarboxylic acid.

-

The filtrate can be used for further product recovery. The typical yield is around 71%.

Synthesis of 3,4-Pyridinedicarboximide from 3,4-Pyridinedicarboxylic Acid

The conversion of a dicarboxylic acid to its corresponding imide can be achieved through various methods, most commonly by reaction with ammonia or a primary amine, often with heating to facilitate dehydration and cyclization.

Materials:

-

3,4-Pyridinedicarboxylic acid

-

Aqueous ammonia or another ammonia source

-

Heating apparatus (e.g., oil bath, heating mantle)

-

Reaction vessel with a condenser

General Procedure (Illustrative):

-

A mixture of 3,4-pyridinedicarboxylic acid and an excess of aqueous ammonia is heated in a sealed vessel or under reflux.

-

The heating facilitates the formation of the diammonium salt, which upon further heating, undergoes dehydration to form the dicarboxamide.

-

Continued heating of the dicarboxamide leads to the elimination of ammonia and cyclization to form the imide ring of 3,4-pyridinedicarboximide.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Note: The precise reaction conditions (temperature, time, and concentration) would need to be optimized for this specific transformation.

Biological Activities and Therapeutic Potential

While quantitative biological data for the parent 3,4-pyridinedicarboximide is limited in publicly available literature, its derivatives have been extensively studied and have shown a wide range of biological activities. The 3,4-pyridinedicarboximide scaffold serves as a privileged structure in the design of various enzyme inhibitors and modulators of signaling pathways.

Enzyme Inhibition

Derivatives of 3,4-pyridinedicarboximide have been investigated as inhibitors of several classes of enzymes. The rigid structure of the core allows for the precise positioning of substituents to interact with the active sites of target enzymes.

| Derivative Class / Compound | Target Enzyme(s) | Reported Activity (IC₅₀/Kᵢ) | Reference |

| Pyrazolo[3,4-b]pyridine-3-carboxamides | Various kinases | High yield synthesis reported | (Thieme Chemistry) |

| Pyridine carboxamides | Succinate Dehydrogenase (SDH) | Moderate to good antifungal activity | (PMC - NIH) |

| Thiopicolinamide 13i | Plasmodium falciparum | IC₅₀ = 142 nM | (PMC - NIH) |

| Pyridine-based 1,3,4-oxadiazoles | Mycobacterium tuberculosis | MIC = 3.9-7.81 µg/mL | (PubMed) |

| 3,4-dihydroisoquinoline-2(1H)-carboxamides | STING | IC₅₀ = 32-44 nM | (PubMed) |

| Pyrazolo[3,4-b]pyridine C03 | TRKA kinase | IC₅₀ = 56 nM | (PMC - NIH) |

Modulation of Signaling Pathways

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases. Derivatives of 3,4-pyridinedicarboximide have emerged as potent inhibitors of STING signaling.

The activation of STING involves its translocation from the endoplasmic reticulum to the Golgi apparatus, where it undergoes palmitoylation. This post-translational modification is crucial for the clustering of STING, which in turn leads to the recruitment and activation of downstream signaling molecules like TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Some small molecule inhibitors, including those with structures related to 3,4-pyridinedicarboximide, are thought to act by preventing the palmitoylation of STING, thereby inhibiting its activation and the subsequent inflammatory cascade.[2][3][4]

Derivatives of 3,4-pyridinedicarboximide have also been identified as modulators of neurotrophic signaling pathways. For instance, certain complex pyridines derived from related synthetic routes have been shown to inhibit the neuregulin-1/ErbB4-mediated neuronal differentiation. The ErbB4 receptor tyrosine kinase is activated by neuregulins and plays a role in neuronal development and function. Dysregulation of this pathway has been implicated in neurological and psychiatric disorders. The inhibition of this pathway by small molecules highlights another avenue for the therapeutic application of 3,4-pyridinedicarboximide derivatives.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]

3,4-Pyridinedicarboximide: A Technical Guide to Safety, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, storage, and handling protocols for 3,4-Pyridinedicarboximide (CAS No. 4664-01-1). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound responsibly, minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

3,4-Pyridinedicarboximide is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4664-01-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 148.12 g/mol | [4][5] |

| Appearance | White to light brown crystalline powder | [3][4] |

| Melting Point | 232-235 °C | [4] |

| Solubility | Low solubility in water; soluble in many organic solvents such as alcohols, ketones, and esters. | [3] |

| Purity | ≥96% to 99% depending on the supplier. | [1][3][5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,4-Pyridinedicarboximide is classified as a hazardous substance.[1] The detailed GHS classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and prevent adverse health effects.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE selection guide is illustrated in the diagram below.

References

- 1. chemscene.com [chemscene.com]

- 2. 3,4-Pyridinedicarboximide | C7H4N2O2 | CID 72926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Pyridinedicarboximide CAS NO.4664-01-1, CasNo.4664-01-1 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 4. 3,4-pyridine dicarboximide | CAS 4664-01-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemscene.com [chemscene.com]

- 6. uottawa.ca [uottawa.ca]

Methodological & Application

Application Note and Protocol: N-Alkylation of 3,4-Pyridinedicarboximide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 3,4-pyridinedicarboximide, a key transformation for the synthesis of a variety of compounds with potential biological activity. The protocol described herein utilizes the Mitsunobu reaction, a reliable and versatile method for forming carbon-nitrogen bonds.[1][2][3] This reaction allows for the conversion of a primary or secondary alcohol to an N-alkylated imide with clean inversion of stereochemistry at the alcohol carbon.[1][2] This application note includes a step-by-step experimental procedure, a summary of expected yields, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

3,4-Pyridinedicarboximide and its N-substituted derivatives are important scaffolds in medicinal chemistry and materials science. The nitrogen atom of the imide functionality provides a convenient handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. The N-alkylation of imides can be achieved through various methods, with the Mitsunobu reaction being a particularly effective approach due to its mild reaction conditions and broad substrate scope.[3]

The Mitsunobu reaction facilitates the condensation of an acidic nucleophile, in this case, 3,4-pyridinedicarboximide, with a primary or secondary alcohol using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] A key advantage of this reaction is its ability to proceed with stereochemical inversion at the alcohol center, making it a valuable tool in stereoselective synthesis.[1]

Experimental Protocol: N-Alkylation via Mitsunobu Reaction

This protocol describes a general procedure for the N-alkylation of 3,4-pyridinedicarboximide with a generic primary or secondary alcohol.

Materials:

-

3,4-Pyridinedicarboximide

-

Alcohol (R-OH)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or nitrogen gas inlet

-

Syringes

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,4-pyridinedicarboximide (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Add anhydrous THF to the flask to dissolve the reagents. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution over a period of 10-15 minutes. Caution: Azodicarboxylates are hazardous and should be handled with care in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-24 hours.

-